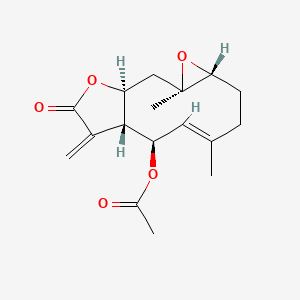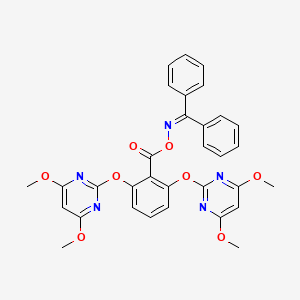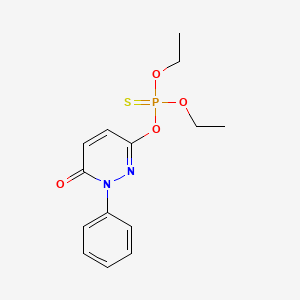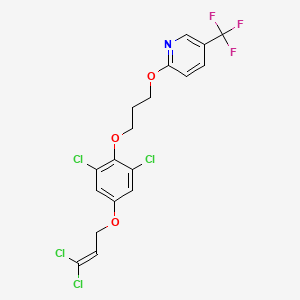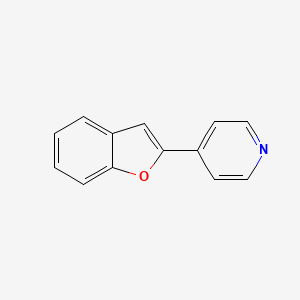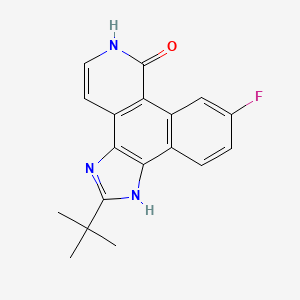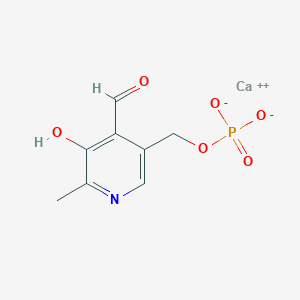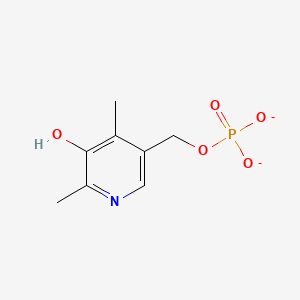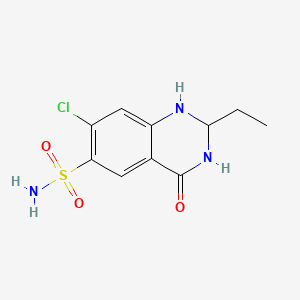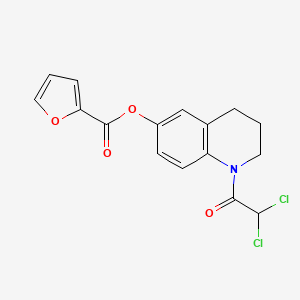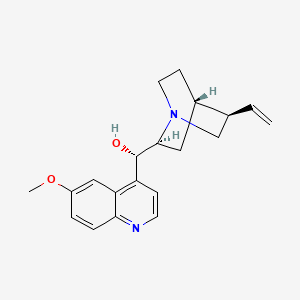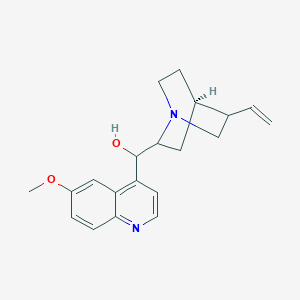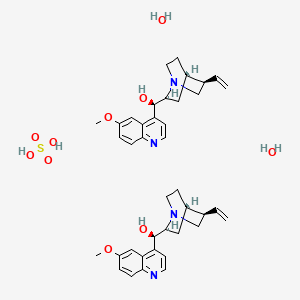![molecular formula C26H26N4O5 B1680020 2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)
2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RP-69758 is a synthetic organic compound known for its role as a cholecystokinin-B (CCKB) receptor antagonist. It has been studied for its potential therapeutic applications, particularly in the treatment of digestive system disorders such as peptic ulcers .
Preparation Methods
The synthesis of RP-69758 involves multiple steps, starting with the preparation of ureido-acetamide intermediates. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product, RP-69758, is obtained through a series of purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
RP-69758 undergoes various chemical reactions, including:
Oxidation: RP-69758 can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
RP-69758 has been extensively studied for its scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on neuronal firing and brain receptor responses.
Medicine: Explored for its potential to inhibit gastric acid secretion and treat peptic ulcers.
Industry: Utilized in the development of new pharmaceuticals targeting digestive system disorders.
Mechanism of Action
RP-69758 exerts its effects by antagonizing the cholecystokinin-B (CCKB) receptors. This inhibition prevents the binding of cholecystokinin, a peptide hormone, to its receptors, thereby reducing gastric acid secretion and modulating neuronal activity. The molecular targets include CCKB receptors in the brain and stomach .
Comparison with Similar Compounds
RP-69758 is unique due to its high selectivity for CCKB receptors over CCKA receptors. Similar compounds include:
RP-71483: Another ureido-acetamide with similar receptor affinity.
RP-72540: Displays nanomolar affinity for CCKB receptors and is used in similar research applications.
L-368,935: A benzodiazepine analogue with CCKB receptor antagonistic properties.
RP-69758 stands out for its potent antagonistic effects and high selectivity, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H26N4O5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[3-[[2-(N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]acetic acid |
InChI |
InChI=1S/C26H26N4O5/c1-29(21-11-4-2-5-12-21)24(32)18-30(22-13-6-3-7-14-22)23(31)17-27-26(35)28-20-10-8-9-19(15-20)16-25(33)34/h2-15H,16-18H2,1H3,(H,33,34)(H2,27,28,35) |
InChI Key |
CRUWRCOXWORZBA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=CC=CC=C2)C(=O)CNC(=O)NC3=CC=CC(=C3)CC(=O)O |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=CC=CC=C2)C(=O)CNC(=O)NC3=CC=CC(=C3)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-((N-((N-methyl-N-phenyl)carbamoylmethyl)-N-phenyl)carbamoylmethyl)ureido)phenylacetic acid RP 69758 RP-69758 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


